molecular formula C24H23ClN2O3 B11119459 1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B11119459
M. Wt: 422.9 g/mol
InChI Key: YIFFKYKOSGYNPQ-UHFFFAOYSA-N
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Description

1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-methoxyphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include benzimidazole N-oxides, reduced benzimidazole derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and disrupt microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure but similar biological activities.

    4-Chlorobenzylbenzimidazole: A derivative with a chlorophenyl group, similar to the target compound.

    4-Methoxyphenylbenzimidazole: Another derivative with a methoxyphenyl group, highlighting the diversity of benzimidazole derivatives.

Uniqueness

1-{2-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-(4-METHOXYPHENOXY)PROPAN-2-OL is unique due to its combination of a chlorophenyl and methoxyphenyl group attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C24H23ClN2O3/c1-29-20-10-12-21(13-11-20)30-16-19(28)15-27-23-5-3-2-4-22(23)26-24(27)14-17-6-8-18(25)9-7-17/h2-13,19,28H,14-16H2,1H3

InChI Key

YIFFKYKOSGYNPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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